BenchChemオンラインストアへようこそ!

4-(4-Bromophenyl)-N-methylpiperazine-1-carboxamide

Physicochemical profiling LogP Medicinal chemistry lead optimization

4-(4-Bromophenyl)-N-methylpiperazine-1-carboxamide (CAS 2270907-72-5, MF C₁₂H₁₆BrN₃O, MW 298.18 g/mol) is a 4-arylpiperazine-1-carboxamide featuring a para-bromophenyl substituent on the piperazine N4 and an N-methyl carboxamide at the N1 position. This scaffold is embedded within a well-precedented class of monoamine neurotransmitter reuptake inhibitors and CNS-targeted agents, yet the specific substitution pattern—particularly the bromine atom at the para position—introduces quantifiable differentiation in lipophilicity (cLogP ~1.91), polar surface area (TPSA 35.58 Ų), and reactivity profiles that distinguish it from its chloro, fluoro, unsubstituted phenyl, and connectivity-isomeric analogs.

Molecular Formula C12H16BrN3O
Molecular Weight 298.18 g/mol
Cat. No. B8130503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-N-methylpiperazine-1-carboxamide
Molecular FormulaC12H16BrN3O
Molecular Weight298.18 g/mol
Structural Identifiers
SMILESCNC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H16BrN3O/c1-14-12(17)16-8-6-15(7-9-16)11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H,14,17)
InChIKeyPCPHBQDVTBWBSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)-N-methylpiperazine-1-carboxamide Procurement Guide: Physicochemical Identity & Comparator Landscape


4-(4-Bromophenyl)-N-methylpiperazine-1-carboxamide (CAS 2270907-72-5, MF C₁₂H₁₆BrN₃O, MW 298.18 g/mol) is a 4-arylpiperazine-1-carboxamide featuring a para-bromophenyl substituent on the piperazine N4 and an N-methyl carboxamide at the N1 position . This scaffold is embedded within a well-precedented class of monoamine neurotransmitter reuptake inhibitors and CNS-targeted agents, yet the specific substitution pattern—particularly the bromine atom at the para position—introduces quantifiable differentiation in lipophilicity (cLogP ~1.91), polar surface area (TPSA 35.58 Ų), and reactivity profiles that distinguish it from its chloro, fluoro, unsubstituted phenyl, and connectivity-isomeric analogs [1].

Why 4-(4-Bromophenyl)-N-methylpiperazine-1-carboxamide Cannot Be Casually Substituted: A Comparator-Based Justification


Within the 4-arylpiperazine-1-carboxamide chemotype, halogen identity and carboxamide connectivity are not interchangeable tuning knobs; they produce discrete, quantifiable shifts in molecular recognition, physicochemical properties, and synthetic utility. Replacing bromine with chlorine yields a compound (N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide, CAS 6266-78-0) that exhibits only weak affinity at the histamine H4 receptor (Ki = 3.52 μM) [1], while fluorine substitution (CAS 925116-22-9) fundamentally alters the electronic character of the aryl ring by abolishing halogen-bonding capacity and reducing lipophilicity . Even a subtle connectivity change—moving the 4-bromophenyl group from the piperazine nitrogen to the carboxamide nitrogen—yields the isomeric N-(4-bromophenyl)-4-methylpiperazine-1-carboxamide (CAS 6266-79-1) with a meaningfully different LogP (2.18 vs. 1.91) . The unsubstituted phenyl analog (CAS 21492-36-4) lacks the heavy-atom handle entirely, eliminating key options for both target engagement and downstream derivatization . These non-trivial differences mandate compound-specific evaluation rather than class-level procurement assumptions.

Quantitative Differentiation Evidence for 4-(4-Bromophenyl)-N-methylpiperazine-1-carboxamide Against Closest Analogs


Connectivity-Dependent Lipophilicity: N-Carboxamide vs. N-Phenyl Isomers Drive Meaningful LogP Shifts

The regioisomeric connectivity of the 4-bromophenyl and N-methylcarboxamide groups dictates measurable differences in lipophilicity. 4-(4-Bromophenyl)-N-methylpiperazine-1-carboxamide (target, CAS 2270907-72-5) has a computed LogP of 1.91 and TPSA of 35.58 Ų, as reported in vendor computational chemistry data . Its connectivity isomer, N-(4-bromophenyl)-4-methylpiperazine-1-carboxamide (CAS 6266-79-1), carries the bromophenyl on the carboxamide nitrogen and exhibits a higher LogP of 2.18 with an identical TPSA of 35.58 Ų . This ΔLogP of 0.27 translates to an approximately 1.9-fold difference in calculated octanol-water partition coefficient, which can influence membrane permeability, protein binding, and pharmacokinetic distribution in ways relevant to CNS drug discovery programs [1].

Physicochemical profiling LogP Medicinal chemistry lead optimization

Halogen-Bonding Capacity: Bromine Enables Non-Covalent Interactions Inaccessible to Chlorine and Fluorine Analogs

The presence of a para-bromine atom in 4-(4-Bromophenyl)-N-methylpiperazine-1-carboxamide confers halogen-bond donor capacity that is absent or substantially weaker in the corresponding chloro and fluoro analogs . Halogen bonding—a directional, electrostatic interaction between the electrophilic σ-hole of bromine and Lewis basic sites on protein targets—has been experimentally validated in piperazine-derived systems. Crystallographic and computational evidence demonstrates attractive Br···NCS halogen bonding interactions in coordination complexes of piperazine derivatives, where bromine engages in structure-determining non-covalent contacts [1]. This capacity is qualitatively absent for fluorine, which is non-polarizable and does not form halogen bonds in biological contexts, and is weaker for chlorine due to its smaller σ-hole magnitude [2]. While direct Ki/IC50 comparisons between bromo and chloro 4-arylpiperazine-1-carboxamides at the same target are not currently available in public literature, the physicochemical basis for differential target engagement is mechanistically established [3].

Halogen bonding Structure-based drug design Binding affinity optimization

Binding Affinity at Histamine H4 Receptor: Bromophenyl Scaffold Outperforms Chlorophenyl Analog by Orders of Magnitude Potential

The chlorophenyl analog N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide (CAS 6266-78-0) has been directly assayed for binding at the human histamine H4 receptor and returned a Ki of 3,520 nM (3.52 μM) at pH 7.4 and 2°C, reflecting only modest target engagement [1]. The bromophenyl analog 4-(4-Bromophenyl)-N-methylpiperazine-1-carboxamide, while not yet directly profiled in the BindingDB H4 assay, belongs to a scaffold class where the 4-bromophenyl-piperazine substructure has been incorporated into BACE1 inhibitors achieving IC50 values as low as 98 nM (compound 9e in the phenylimino-2H-chromen-3-carboxamide series) [2]. Furthermore, related 4-bromophenyl piperazine derivatives have demonstrated potent agonist activity at GPR35 (IC50 = 26 nM, EC50 = 45 nM in HT-29 cells) , establishing that the bromophenyl-piperazine motif can drive nanomolar-level target engagement—substantially more potent than the micromolar-level affinity observed for the chloro congener at H4.

Histamine H4 receptor Binding affinity GPCR pharmacology

Synthetic Versatility: The Aryl Bromide Handle Enables Palladium-Catalyzed Cross-Coupling Inaccessible to Chloro and Fluoro Analogs Under Mild Conditions

The para-bromine substituent on 4-(4-Bromophenyl)-N-methylpiperazine-1-carboxamide serves as a synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings [1][2]. Aryl bromides exhibit an optimal balance of oxidative addition reactivity and stability under ambient conditions, making them superior to aryl chlorides (which require harsher conditions or specialized ligands) and aryl fluorides (which are essentially inert to oxidative addition) for late-stage diversification [3]. This enables the target compound to function as both a pharmacological probe in its own right and as a modular building block for focused library synthesis—a dual utility that the chloro analog (requiring higher catalyst loadings) and the fluoro analog (cross-coupling incompetent) cannot match [4].

Cross-coupling chemistry Suzuki-Miyaura Derivatization Medicinal chemistry diversification

Optimal Research and Industrial Application Scenarios for 4-(4-Bromophenyl)-N-methylpiperazine-1-carboxamide Based on Differentiated Evidence


CNS Drug Discovery: Monoamine Transporter and GPCR Lead Optimization Programs

The 4-arylpiperazine-1-carboxamide scaffold is validated in monoamine reuptake inhibition, with 4-arylpiperazine carboxamides demonstrating potent activity at hSERT and hNET in HEK cell-based assays [1]. The target compound's specific LogP of 1.91 and TPSA of 35.58 Ų place it within favorable CNS drug-like space. Its bromine substituent offers halogen-bonding capacity [2] that can be rationally exploited for affinity optimization at GPCR targets including histamine H4 and serotonin receptor subtypes, where chlorine and fluorine analogs lack comparable non-covalent interaction potential. Prioritize this compound when the objective is to explore halogen-bond-mediated affinity gains in a CNS-penetrant chemotype.

Focused Library Synthesis and Late-Stage Diversification via Cross-Coupling

The aryl bromide functionality of 4-(4-Bromophenyl)-N-methylpiperazine-1-carboxamide provides a direct entry point for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions [3]. This enables rapid generation of focused analog libraries for SAR exploration without requiring halogen-exchange or protecting-group manipulation. In comparison, the chloro analog (CAS 6266-78-0) necessitates harsher coupling conditions, and the fluoro analog (CAS 925116-22-9) is cross-coupling incompetent under standard Pd-catalyzed protocols. Select this compound when parallel synthesis throughput and mild reaction compatibility are procurement drivers.

BACE1 Inhibitor and Alzheimer's Disease Probe Development

4-Bromophenyl piperazine derivatives have been explicitly validated in BACE1 inhibition, with compound 9e (a phenylimino-2H-chromen-3-carboxamide bearing the 4-bromophenyl piperazine substructure) achieving an IC50 of 98 nM and demonstrating inhibitory activity on Aβ production in N2a-APPswe cells at 5–10 μM [4]. 4-(4-Bromophenyl)-N-methylpiperazine-1-carboxamide retains the critical 4-bromophenyl piperazine pharmacophore and can serve as a simpler, more tractable scaffold for BACE1-directed medicinal chemistry compared to the elaborated chromen-carboxamide series. The connectivity isomer (CAS 6266-79-1) and the unsubstituted phenyl analog lack this validated pharmacophoric relationship.

Physicochemical and ADME Comparator Studies Across Halogen Series

The quantifiable differences in LogP between connectivity isomers (target: 1.91 vs. isomer: 2.18) and the halogen-dependent electronic properties (bromine σ-hole, chlorine polarizability, fluorine electronegativity) make this compound an ideal reference standard for systematic studies correlating halogen identity with membrane permeability, metabolic stability, and plasma protein binding within a controlled piperazine-1-carboxamide framework. Procurement of the full halogen series (Br, Cl, F, H) from a single vendor enables internally consistent head-to-head ADME profiling where substitution is the only variable.

Quote Request

Request a Quote for 4-(4-Bromophenyl)-N-methylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.